molecular formula C11H12N2O4 B12607540 2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole CAS No. 918476-24-1

2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole

Cat. No.: B12607540
CAS No.: 918476-24-1
M. Wt: 236.22 g/mol
InChI Key: AVTUDXYAZWUCEW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole is a heterocyclic compound characterized by a 1,3,4-oxadiazole core substituted with methoxy groups at positions 2 and 5 of the aromatic rings. The 3,4-dimethoxyphenyl moiety at position 2 and the 5-methoxy group contribute to its electronic and steric properties, making it a candidate for diverse biological applications, including antioxidant, anticancer, and enzyme inhibition activities. The methoxy groups enhance solubility and modulate interactions with biological targets, while the oxadiazole core provides structural rigidity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918476-24-1

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole

InChI

InChI=1S/C11H12N2O4/c1-14-8-5-4-7(6-9(8)15-2)10-12-13-11(16-3)17-10/h4-6H,1-3H3

InChI Key

AVTUDXYAZWUCEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)OC)OC

Origin of Product

United States

Preparation Methods

Method 1: Reaction of Hydrazones with Carbonyl Compounds

This method involves the reaction of hydrazones derived from suitable carbonyl compounds with dehydrating agents such as phosphorus oxychloride.

Procedure:

  • Dissolve 3-(4-methoxyphenyl) propionic acid in phosphorus oxychloride.
  • Add an appropriate hydrazine derivative to the solution.
  • Reflux the mixture for several hours while monitoring the progress via thin-layer chromatography (TLC).
  • Upon completion, cool the mixture and pour it onto ice to precipitate the product.
  • Purify the solid via recrystallization.

Method 2: Cyclization of Acylhydrazides

Another effective approach involves cyclizing acylhydrazides in the presence of dehydrating agents.

Procedure:

  • Prepare acylhydrazides from corresponding acids and hydrazine.
  • Mix the acylhydrazides with phosphorus oxychloride.
  • Heat under reflux conditions for several hours.
  • Cool and neutralize the reaction mixture to precipitate the oxadiazole derivative.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of different synthesis methods for this compound:

Method Reagents Conditions Yield Advantages
Reaction with Hydrazones Phosphorus oxychloride, hydrazine Reflux Moderate Simple procedure
Cyclization of Acylhydrazides Phosphorus oxychloride Reflux High High yield
Direct cyclization Various dehydrating agents Varies Variable Versatile reagents

Research Findings

Recent studies have highlighted various aspects of oxadiazole derivatives related to their synthesis and biological activities:

  • Biological Activities : Oxadiazoles exhibit significant antibacterial and anticancer properties by blocking key enzymes involved in cellular processes such as telomerase and topoisomerase.

  • Synthetic Variability : Different dehydrating agents (e.g., thionyl chloride, phosphorus pentoxide) can be employed depending on the desired yield and purity of the final product.

  • Characterization Techniques : The synthesized compounds are typically characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe) for electrophilic substitution; nucleophiles (e.g., amines) in polar solvents for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit broad-spectrum antimicrobial properties. The compound 2-(3,4-dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole has been evaluated for its effectiveness against various bacterial and fungal strains. Research indicates that compounds with the oxadiazole nucleus can outperform standard antimicrobial agents due to their enhanced lipophilicity and bioavailability .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
2-(3,4-Dimethoxyphenyl)-5-methoxyAntibacterial1250
5-(Alkenyl)-2-amino-1,3,4-oxadiazoleAntifungal5000
Various 1,3,4-oxadiazolesBroad-spectrumVaries

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, certain synthesized derivatives have shown promising cytotoxic effects against various cancer cell lines including CNS and renal cancer. The mechanism often involves apoptosis induction and inhibition of tumor growth .

Table 2: Anticancer Activity of Selected Oxadiazole Compounds

Compound NameCancer TypeIC50 (µM)Reference
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)CNS Cancer0.275
2-(4-chlorophenyl)-5-(4-fluorophenyl)Breast Cancer0.417
Various OxadiazolesMultiple TypesVaries

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazole derivatives have also been documented. Studies have indicated that these compounds can significantly reduce inflammation in animal models through various mechanisms including inhibition of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Curcumin Analogs with 3,4-Dimethoxyphenyl Groups

Curcumin derivatives containing 3,4-dimethoxyphenyl substituents, such as (3e) and (3d) , exhibit potent antioxidant activity (IC₅₀ values < 10 µM) due to electron-donating methoxy groups that stabilize free radicals. These compounds also inhibit tyrosinase and angiotensin-converting enzyme (ACE), with (3d) showing ACE inhibition comparable to captopril . In contrast, 2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole lacks the α,β-unsaturated ketone backbone of curcumin analogs, which may reduce its radical scavenging capacity but improve metabolic stability.

Oxadiazoles with Halogen Substituents

Compounds like 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (IIIf) demonstrate anticonvulsant activity (ED₅₀ = 45 mg/kg in murine models) due to electron-withdrawing chlorine and pyridyl groups enhancing dipole interactions with neuronal targets . The methoxy groups in the target compound, however, may reduce potency in anticonvulsant applications but improve solubility for oral bioavailability.

Structural Modifications and Pharmacokinetic Profiles

Methoxy vs. Sulfanyl Substituents

In contrast, the target compound’s methoxy groups (logP ≈ 2.8) favor peripheral tissue distribution and renal excretion .

Phenyl vs. Alkoxy Chains

2-{3,4-Dibutoxy-5-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-5-(3-methylphenyl)-1,3,4-oxadiazole () features dibutoxy chains, increasing molecular weight (MW = 544.67 g/mol) and melting point (440 K). The target compound’s smaller methoxy groups (MW ≈ 300 g/mol) reduce crystallinity, enhancing solubility in polar solvents .

Key Findings and Contradictions

Antioxidant Activity : Methoxy groups enhance radical stabilization, but the absence of conjugated systems (e.g., curcumin’s α,β-unsaturated ketone) limits the target compound’s antioxidant efficacy compared to (3e) .

Anticancer Potential: While 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole () shows submicromolar GI₅₀ in breast cancer cells, oxadiazole derivatives with similar substituents lack comparable data, suggesting structural specificity for activity .

Toxicity Profile: Curcumin analogs () and the target compound are non-toxic to normal cells, whereas halogenated oxadiazoles () may exhibit higher cytotoxicity .

Biological Activity

2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}N3_{3}O4_{4}
  • Molecular Weight : 253.25 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC12_{12}H13_{13}N3_{3}O4_{4}
Molecular Weight253.25 g/mol
LogP2.39
PSA (Polar Surface Area)48.15 Ų

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, derivatives have been reported to inhibit EGFR-TK (epidermal growth factor receptor tyrosine kinase), which is crucial in many cancers.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicated that certain compounds exhibited IC50_{50} values as low as 5.55 µM against HCT-116 cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies show that oxadiazole derivatives possess significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.56 µg/mL
Escherichia coli0.78 µg/mL
Candida albicans52 µg/mL
Bacillus subtilis64 µg/mL

In a comparative study against standard antibiotics like amoxicillin and gentamicin, certain oxadiazoles demonstrated superior efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

Research indicates that oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests their potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. Modifications in the oxadiazole ring or substituents on the phenyl groups can significantly influence potency and selectivity.

Key Findings

  • Electron-donating groups like methoxy enhance anticancer activity.
  • The position of substituents on the phenyl ring affects binding affinity to target proteins involved in cancer progression.

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